molecular formula C14H6F8O3S2 B1486929 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate CAS No. 1961266-44-3

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate

Cat. No.: B1486929
CAS No.: 1961266-44-3
M. Wt: 438.3 g/mol
InChI Key: WLVWCXRDONBKDB-UHFFFAOYSA-M
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Description

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate is a useful research compound. Its molecular formula is C14H6F8O3S2 and its molecular weight is 438.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate, also known as Umemoto reagent II, are aromatic compounds . These aromatic compounds play a crucial role in various biochemical reactions, and their modification can lead to significant changes in the properties of the resulting molecules.

Mode of Action

The compound interacts with its targets through a process known as trifluoromethylation . This process involves the addition of a trifluoromethyl group to the aromatic compounds. The trifluoromethylation of various aromatic compounds with this compound proceeds under simple photo-irradiation conditions without any catalyst, additive, or activator . The trifluoromethyl radical is formed by simple photo-activation of the Umemoto reagent .

Pharmacokinetics

The compound’s unique properties, such as high electronegativity, metabolic stability, and lipophilicity, suggest that it may have interesting adme (absorption, distribution, metabolism, and excretion) properties

Result of Action

The primary result of the action of this compound is the trifluoromethylation of aromatic compounds . This modification can significantly alter the properties of the aromatic compounds, potentially leading to changes in their reactivity, stability, and interactions with other molecules.

Action Environment

The action of this compound is influenced by environmental factors such as light. The compound’s trifluoromethylation action proceeds under simple photo-irradiation conditions This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as light exposure and intensity

Biochemical Analysis

Biochemical Properties

2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate plays a significant role in biochemical reactions, particularly in the trifluoromethylation of aromatic compounds . It interacts with various enzymes and proteins, facilitating the transfer of trifluoromethyl groups to substrates. This interaction is primarily driven by the compound’s electrophilic nature, allowing it to form stable complexes with electron-rich biomolecules .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to introduce trifluoromethyl groups into biomolecules can lead to changes in protein function and stability, impacting various cellular activities .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with target biomolecules. This compound acts as an electrophilic trifluoromethylating reagent, facilitating the transfer of trifluoromethyl groups to nucleophilic sites on proteins and enzymes . This process can result in enzyme inhibition or activation, as well as changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is known for its stability under photo-irradiation conditions, maintaining its activity without significant degradation . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively introduce trifluoromethyl groups into target biomolecules without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and function .

Metabolic Pathways

This compound is involved in metabolic pathways that include the interaction with various enzymes and cofactors. The compound’s ability to introduce trifluoromethyl groups can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, influencing its activity and function .

Subcellular Localization

The subcellular localization of this compound is directed by targeting signals and post-translational modifications . These mechanisms ensure that the compound reaches specific compartments or organelles, where it can exert its biochemical effects .

Properties

IUPAC Name

2,8-difluoro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F5S.CHF3O3S/c14-7-1-3-11-9(5-7)10-6-8(15)2-4-12(10)19(11)13(16,17)18;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLVWCXRDONBKDB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C3=C([S+]2C(F)(F)F)C=CC(=C3)F.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6F8O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1961266-44-3
Record name 2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 2
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 3
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 4
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 5
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Reactant of Route 6
2,8-Difluoro-5-(trifluoromethyl)-5H-dibenzo[b,d]thiophen-5-ium Trifluoromethanesulfonate
Customer
Q & A

Q1: How does Umemoto reagent II facilitate trifluoromethylation of aromatic rings without any catalysts or additives?

A1: The research paper "Simple Photo-Induced Trifluoromethylation of Aromatic Rings" [] demonstrates that Umemoto reagent II can directly trifluoromethylate various aromatic compounds under simple photo-irradiation. The study suggests that the trifluoromethyl radical is generated directly from the reagent upon light exposure, without requiring pre-complexation with the aromatic substrate. This finding challenges previous assumptions about the necessity of electron donor-acceptor complexes for radical generation with this reagent.

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